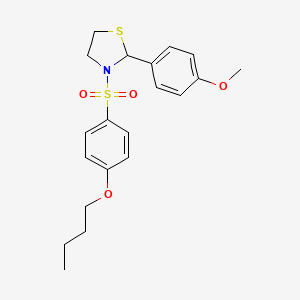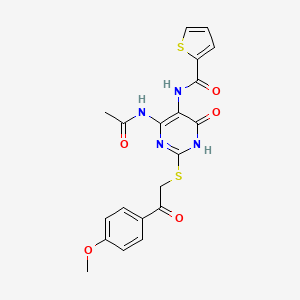![molecular formula C18H15N3O2 B2435894 (2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phényl]-N-(pyridin-2-yl)prop-2-énamide CAS No. 496021-19-3](/img/structure/B2435894.png)
(2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phényl]-N-(pyridin-2-yl)prop-2-énamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-yl)prop-2-enamide is an organic compound that belongs to the class of cyanoenamides This compound is characterized by the presence of a cyano group, a phenyl ring substituted with a prop-2-en-1-yloxy group, and a pyridin-2-yl group
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de la recherche scientifique de (2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phényl]-N-(pyridin-2-yl)prop-2-énamide :
Activité anticancéreuse
Ce composé s’est avéré prometteur comme agent anticancéreux. Sa structure lui permet d’interagir avec diverses cibles cellulaires, inhibant potentiellement la croissance des cellules cancéreuses. Des recherches ont indiqué que les composés ayant des structures similaires peuvent induire l’apoptose (mort cellulaire programmée) dans les cellules cancéreuses, ce qui en fait des candidats prometteurs pour la thérapie contre le cancer .
Propriétés antimicrobiennes
Le composé présente des propriétés antimicrobiennes, ce qui le rend utile dans le développement de nouveaux antibiotiques. Sa capacité à perturber les parois cellulaires bactériennes et à inhiber la croissance de divers agents pathogènes a été documentée. Cela en fait un candidat précieux pour lutter contre la résistance aux antibiotiques .
Effets anti-inflammatoires
Des études ont montré que ce composé peut réduire l’inflammation en inhibant des enzymes clés impliquées dans le processus inflammatoire. Cela en fait un candidat potentiel pour le traitement des maladies inflammatoires telles que l’arthrite et la maladie inflammatoire de l’intestin .
Agents neuroprotecteurs
La recherche suggère que ce composé peut avoir des effets neuroprotecteurs, protégeant potentiellement les neurones des dommages causés par le stress oxydatif et d’autres facteurs neurotoxiques. Cela pourrait être bénéfique dans le traitement des maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson .
Activité antioxydante
Le composé a démontré une activité antioxydante significative, ce qui peut aider à neutraliser les radicaux libres et à réduire le stress oxydatif. Cette propriété est précieuse pour prévenir les dommages cellulaires et le vieillissement, et elle pourrait être utilisée dans le développement de compléments alimentaires et de produits de soins de la peau .
Inhibition enzymatique
Ce composé a été étudié pour sa capacité à inhiber diverses enzymes, notamment la tyrosinase et l’acétylcholinestérase. Inhiber ces enzymes peut être bénéfique dans le traitement de maladies comme l’hyperpigmentation et la maladie d’Alzheimer, respectivement .
Systèmes d’administration de médicaments
En raison de ses propriétés chimiques, ce composé peut être utilisé dans le développement de systèmes d’administration de médicaments. Il peut être conçu pour administrer des médicaments plus efficacement à des sites spécifiques dans le corps, améliorant l’efficacité et réduisant les effets secondaires des traitements.
MDPI Acta Crystallographica X-MOL Royal Society of Chemistry MDPI Acta Crystallographica : X-MOL : Royal Society of Chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-yl)prop-2-enamide typically involves the following steps:
Formation of the prop-2-en-1-yloxyphenyl intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate.
Condensation reaction: The intermediate is then subjected to a Knoevenagel condensation reaction with 2-cyanopyridine in the presence of a base like piperidine to form the desired cyanoenamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Brominated or nitrated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its biological activity, including potential anti-cancer and anti-inflammatory properties.
Industry:
- Potential applications in the development of new materials, such as polymers and resins.
- Used in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism by which (2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-yl)prop-2-enamide exerts its effects is largely dependent on its interaction with molecular targets. The cyano group and the pyridin-2-yl group are key functional groups that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
- (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives .
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone .
Uniqueness:
- The presence of both a cyano group and a pyridin-2-yl group in (2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-yl)prop-2-enamide provides unique reactivity and potential for diverse applications.
- The prop-2-en-1-yloxy group offers additional sites for chemical modification, enhancing its versatility in synthetic chemistry.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(4-prop-2-enoxyphenyl)-N-pyridin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-11-23-16-8-6-14(7-9-16)12-15(13-19)18(22)21-17-5-3-4-10-20-17/h2-10,12H,1,11H2,(H,20,21,22)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVYYRSJBRMTHQ-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-(2-(isopropylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B2435814.png)

![2-[(propoxycarbonyl)amino]benzoic acid](/img/structure/B2435816.png)


![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2435822.png)
![N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B2435824.png)
![N-(2,4-dimethoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2435827.png)
![2-(4-chlorophenoxy)-2-methyl-N-[3-(1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2435828.png)
![methyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2435829.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2435831.png)
